molecular formula C18H28N2O6 B4002252 N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4002252
M. Wt: 368.4 g/mol
InChI Key: BOCHDASNJTXOMG-UHFFFAOYSA-N
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Description

N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a useful research compound. Its molecular formula is C18H28N2O6 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is 368.19473662 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil and Minerals

The sorption behavior of phenoxy herbicides, which share a phenoxy group similarity with the specified compound, is critical for understanding their environmental fate. Werner et al. (2012) reviewed experiments on phenoxy herbicide sorption, emphasizing the role of soil parameters and the interaction with minerals and organic matter. This understanding is pivotal for assessing the environmental impact and mobility of such compounds (Werner, Garratt, & Pigott, 2012).

Antioxidant Capacity Assays

Research on antioxidants, including assays to measure their capacity, is relevant for evaluating the potential health and environmental benefits of various compounds. Huang, Ou, & Prior (2005) discussed the chemical principles of antioxidant capacity assays, which could be pertinent for studying the antioxidant properties of similar chemical entities (Huang, Ou, & Prior, 2005).

Ethylene Perception Inhibition in Fruits and Vegetables

The effects of 1-methylcyclopropene (1-MCP) on ethylene perception in fruits and vegetables, as reviewed by Watkins (2006), might offer insights into the application of similar compounds in agriculture to extend the shelf life and maintain the quality of produce (Watkins, 2006).

Novel Brominated Flame Retardants

The review by Zuiderveen, Slootweg, & de Boer (2020) on novel brominated flame retardants (NBFRs) in indoor environments sheds light on the occurrence and potential risks of these compounds. This information could be crucial for understanding the safety and environmental implications of related chemical structures (Zuiderveen, Slootweg, & de Boer, 2020).

Biodegradation of Organic Compounds

The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater by Thornton et al. (2020) provides valuable insights into microbial degradation pathways, which are essential for understanding how similar compounds may be broken down in the environment (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Properties

IUPAC Name

N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.C2H2O4/c1-3-4-15-13-14(2)5-6-16(15)20-12-11-19-10-9-18-8-7-17;3-1(4)2(5)6/h3,5-6,13,18H,1,4,7-12,17H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCHDASNJTXOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCNCCN)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 6
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N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

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